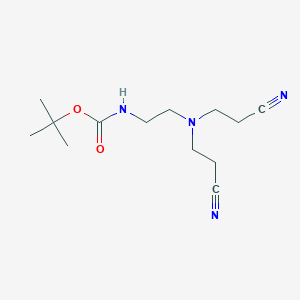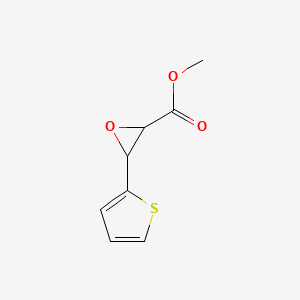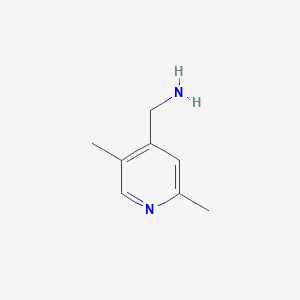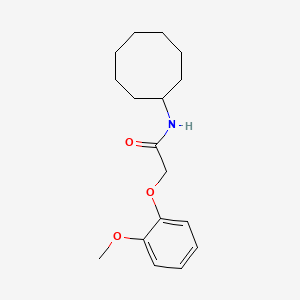![molecular formula C7H3Cl2N3O B14135879 6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride CAS No. 889939-51-9](/img/structure/B14135879.png)
6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family.
Preparation Methods
The synthesis of 6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride typically involves the reaction of pyrazolo[1,5-A]pyrimidine derivatives with chlorinating agents. One common method includes the use of thionyl chloride or phosphorus oxychloride under reflux conditions to introduce the carbonyl chloride group . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique photophysical properties make it useful in the development of fluorescent probes and organic light-emitting devices.
Biological Research: It is used in bioimaging applications and as a chemosensor for detecting various ions and molecules.
Mechanism of Action
The mechanism of action of 6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride can be compared with other pyrazolo[1,5-A]pyrimidine derivatives, such as:
3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine: Known for its heat-resistant properties and potential as an explosive.
Pyrazolo[3,4-D]pyrimidine: Studied for its CDK2 inhibitory activity and anticancer potential.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
889939-51-9 |
|---|---|
Molecular Formula |
C7H3Cl2N3O |
Molecular Weight |
216.02 g/mol |
IUPAC Name |
6-chloropyrazolo[1,5-a]pyrimidine-2-carbonyl chloride |
InChI |
InChI=1S/C7H3Cl2N3O/c8-4-2-10-6-1-5(7(9)13)11-12(6)3-4/h1-3H |
InChI Key |
IHBZSBMUGPMHFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14135824.png)

![N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine](/img/structure/B14135828.png)



![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B14135846.png)
![N'-(4-Fluorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14135854.png)


![4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14135871.png)
